molecular formula C16H16F3N5O B2407528 2-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4-(trifluoromethyl)pyrimidine CAS No. 2415553-26-1

2-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B2407528
CAS No.: 2415553-26-1
M. Wt: 351.333
InChI Key: MERXDPGNCDZTDI-UHFFFAOYSA-N
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Description

2-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4-(trifluoromethyl)pyrimidine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine ring linked to a pyridine and a pyrimidine ring, with a trifluoromethyl group attached to the pyrimidine ring. Its distinct structure makes it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. These intermediates are then coupled with the pyrimidine derivative under specific reaction conditions, often involving catalysts and solvents to facilitate the reaction. The exact synthetic route can vary, but common methods include nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups to the pyridine or pyrimidine rings.

Scientific Research Applications

2-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4-(trifluoromethyl)pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.

    4-Iodobenzoic acid: Another aromatic compound with distinct functional groups and properties.

Uniqueness

What sets 2-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-4-(trifluoromethyl)pyrimidine apart is its combination of a piperazine ring with pyridine and pyrimidine rings, along with a trifluoromethyl group

Properties

IUPAC Name

[4-(pyridin-2-ylmethyl)piperazin-1-yl]-[4-(trifluoromethyl)pyrimidin-2-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N5O/c17-16(18,19)13-4-6-21-14(22-13)15(25)24-9-7-23(8-10-24)11-12-3-1-2-5-20-12/h1-6H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERXDPGNCDZTDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=NC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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